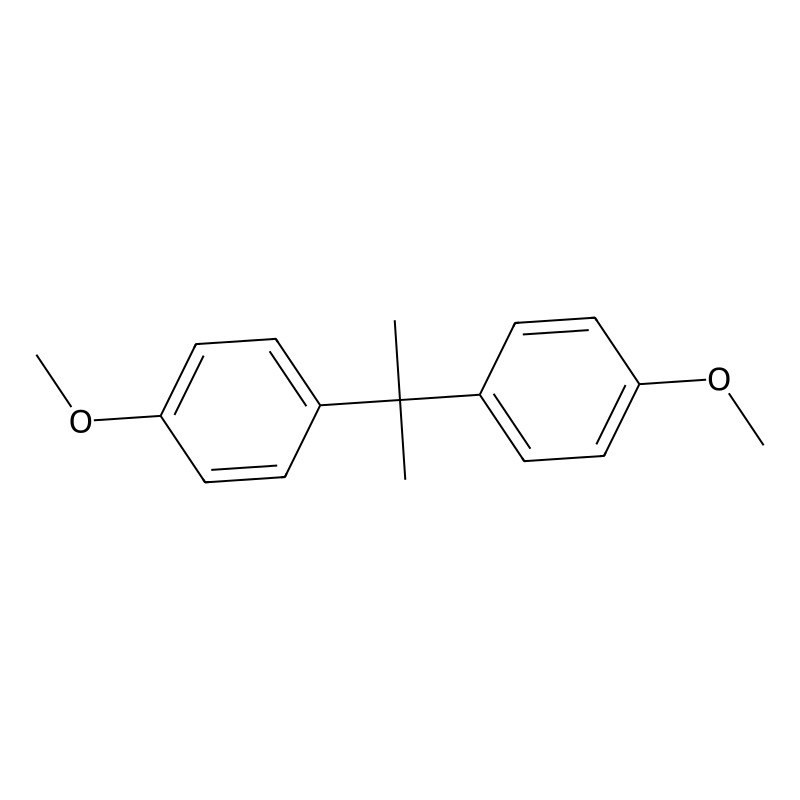

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Structural Analog of Bisphenol A:

DMBPA shares some structural similarities with BPA, a widely used chemical in plastics and resins. This similarity allows researchers to investigate DMBPA as a potential alternative or replacement for BPA, particularly in studies exploring the potential health concerns associated with BPA exposure [].

Xenoestrogen Activity:

DMBPA exhibits xenoestrogenic properties, meaning it can mimic the hormone estrogen in the body. This characteristic has led researchers to investigate its potential impact on various biological processes, including:

- Endocrine disruption: Studies suggest DMBPA might disrupt the delicate hormonal balance in the body, potentially impacting fertility, development, and metabolism [].

- Breast cancer: Some research explores the potential link between DMBPA exposure and breast cancer risk, although the findings are inconclusive and require further investigation [].

Environmental Occurrence:

DMBPA has been detected in various environmental samples, including wastewater and surface water, raising concerns about its potential presence in the environment and its impact on ecological systems []. Research is ongoing to understand its environmental fate and potential ecological effects.

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-], also known as Dimethyl-bisphenol A, is a chemical compound belonging to the bisphenol family. Its molecular formula is C17H20O2, and it has a molecular weight of approximately 256.34 g/mol. This compound is structurally similar to bisphenol A (BPA), with the addition of two methyl groups on its aromatic rings. It is characterized by its potential endocrine-disrupting properties, which have drawn attention in both scientific research and regulatory discussions regarding its safety and environmental impact .

- Electrophilic Aromatic Substitution: The methoxy groups on the benzene rings can direct electrophiles to ortho and para positions, facilitating substitution reactions.

- Nucleophilic Substitution: The presence of methoxy groups can also enable nucleophilic attack under specific conditions.

- Polymerization: As a bisphenol derivative, it can participate in polymerization reactions to form polycarbonate plastics and epoxy resins.

These reactions are significant for its applications in material science and industrial chemistry .

Research indicates that Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] exhibits endocrine-disrupting effects. It has been shown to interact with hormone regulation pathways, particularly through its action as an inhibitor of hypoxia-inducible factor 1-alpha (HIF-1α). This inhibition can lead to alterations in gene expression related to vascular endothelial growth factors, which are crucial for angiogenesis and other physiological processes .

The synthesis of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] typically involves:

- Condensation Reactions: This includes the reaction of phenolic compounds with acetone or other ketones in the presence of acid catalysts.

- Methylation: The introduction of methoxy groups can be achieved through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the efficient production of this compound for various applications in industry and research .

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] has several applications:

- Industrial Uses: It is utilized as a precursor in the synthesis of polycarbonate plastics and epoxy resins.

- Biological Research: Its endocrine-disrupting properties make it a subject of study in toxicology and environmental science.

- Material Science: It serves as a building block for developing new materials with specific properties.

These applications highlight its relevance in both commercial and scientific fields .

Interaction studies involving Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] focus on its effects on biological systems. Notably:

- Endocrine Disruption: Studies have examined how this compound influences hormone signaling pathways, particularly regarding reproductive health.

- Cellular Responses: Research has also explored its impact on cell proliferation and apoptosis in various cell types.

These interactions underline the importance of understanding the biological implications of exposure to this compound .

Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] shares structural characteristics with several other compounds within the bisphenol family. Some similar compounds include:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Bisphenol A | Two phenolic rings | Commonly used in plastics; well-studied endocrine disruptor. |

| Bisphenol S | Two phenolic rings | Contains sulfonate groups; less toxic than BPA. |

| Bisphenol F | Two phenolic rings | Used in epoxy resins; lower estrogenic activity. |

The uniqueness of Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-] lies in its specific methyl substitutions that enhance its biological activity and potential toxicity compared to other bisphenols. Its distinct structure may also influence its reactivity and applications in synthetic chemistry .